Enhanced Carbonyl Electrophilicity
The 3,5-difluorobenzyloxy substituent on 3-(3,5-difluorobenzyloxy)benzaldehyde increases the electrophilicity of the aldehyde carbonyl carbon relative to non-fluorinated analogs such as 3-(benzyloxy)benzaldehyde. While direct experimental electrophilicity indices for this specific compound are not available, the class-level inference from fluorinated benzaldehyde studies indicates that electron-withdrawing groups like fluorine reduce electron density at the carbonyl carbon, facilitating nucleophilic attack . This is supported by the observation that difluorinated benzaldehydes show higher reactivity in nucleophilic addition reactions compared to their non-fluorinated counterparts [1].
| Evidence Dimension | Carbonyl electrophilicity (qualitative) |
|---|---|
| Target Compound Data | Increased partial positive charge at carbonyl carbon due to -I effect of 3,5-difluoro substitution |
| Comparator Or Baseline | 3-(Benzyloxy)benzaldehyde (no fluorine substitution) |
| Quantified Difference | Not directly quantified for this compound; qualitative enhancement inferred from electronic effects |
| Conditions | Based on electronic structure principles and analog studies |
Why This Matters
Enhanced electrophilicity can improve yields and rates in nucleophilic addition steps, a critical consideration for process chemistry optimization.
- [1] Chambers RD, et al. Elemental Fluorine. Part 21. Direct Fluorination of Benzaldehyde Derivatives. Journal of the Chemical Society, Perkin Transactions 1. 2001. Electron-withdrawing substituents give predominantly benzoyl fluoride derivatives. View Source
